(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-(4-Ethoxybenzoyl)-4-(2-fluorophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxybenzoyl group and a fluorophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzoyl)-4-(2-fluorophenyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the ethoxybenzoyl group: This step involves the acylation of the piperazine ring with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction where the piperazine derivative reacts with 2-fluorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzoyl)-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Ethoxybenzoyl)-4-(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzoyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzoyl)-4-(2-fluorophenyl)piperazine
- 1-(4-Ethoxybenzoyl)-4-(3-fluorophenyl)piperazine
- 1-(4-Ethoxybenzoyl)-4-(2-chlorophenyl)piperazine
Uniqueness
1-(4-Ethoxybenzoyl)-4-(2-fluorophenyl)piperazine is unique due to the specific combination of the ethoxybenzoyl and fluorophenyl groups attached to the piperazine ring. This unique structure can result in distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H21FN2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21FN2O2/c1-2-24-16-9-7-15(8-10-16)19(23)22-13-11-21(12-14-22)18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3 |
InChI Key |
YGEQDKDXMQJXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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